molecular formula C21H26N4O5S B051380 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate CAS No. 122063-39-2

4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate

Cat. No. B051380
M. Wt: 446.5 g/mol
InChI Key: GIGDKBCDRFBZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It may also interact with bacterial cell membranes, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antibacterial activity against various strains of bacteria. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate in lab experiments is its synthetic nature, which allows for precise control over its properties. However, its limited solubility in water may pose a challenge in certain experiments. Additionally, its potential toxicity must be carefully considered when handling the compound.

Future Directions

There are several future directions for the study of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate. One direction is to further investigate its potential applications in cancer treatment, inflammation, and bacterial infections. Another direction is to explore its use as a dye for textiles and as a component in organic solar cells. Additionally, its potential as a sensor for detecting heavy metal ions in water could be further explored.
Conclusion
In conclusion, 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate involves the reaction between 3-acetyl-5-nitrothiophene-2-amine and 4-(3-methylphenylazo)aniline in the presence of acetic anhydride and sodium acetate. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In materials science, it has been used as a dye for textiles and as a component in organic solar cells. In environmental science, it has been explored as a potential sensor for detecting heavy metal ions in water.

properties

CAS RN

122063-39-2

Product Name

4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate

Molecular Formula

C21H26N4O5S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[4-[(3-acetyl-5-nitrothiophen-2-yl)diazenyl]-N-ethyl-3-methylanilino]butyl acetate

InChI

InChI=1S/C21H26N4O5S/c1-5-24(10-6-7-11-30-16(4)27)17-8-9-19(14(2)12-17)22-23-21-18(15(3)26)13-20(31-21)25(28)29/h8-9,12-13H,5-7,10-11H2,1-4H3

InChI Key

GIGDKBCDRFBZHW-UHFFFAOYSA-N

SMILES

CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C

Canonical SMILES

CCN(CCCCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])C(=O)C)C

Other CAS RN

122063-39-2

synonyms

Ethanone, 1-2-4-4-(acetyloxy)butylethylamino-2-methylphenylazo-5-nitro-3-thienyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.